1-benzyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one
CAS No.: 591781-21-4
Cat. No.: VC19064721
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 591781-21-4 |
|---|---|
| Molecular Formula | C16H16N2O |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 1-benzyl-3-methyl-4H-quinazolin-2-one |
| Standard InChI | InChI=1S/C16H16N2O/c1-17-12-14-9-5-6-10-15(14)18(16(17)19)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
| Standard InChI Key | OEAYRXQZLQBSQS-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-benzyl-3-methyl-4H-quinazolin-2-one, reflects its core structure:
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Quinazolinone backbone: A bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety.
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Substituents:
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N1 position: Benzyl group (C₆H₅CH₂–), introducing aromatic hydrophobicity.
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C3 position: Methyl group (–CH₃), enhancing steric bulk and metabolic stability.
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The planar quinazolinone core facilitates π-π stacking interactions with biological targets, while the benzyl and methyl groups modulate solubility and target affinity . Key spectroscopic identifiers include:
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IR: C=O stretch at ~1680 cm⁻¹, N–H bends at 3310–3226 cm⁻¹ .
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¹H NMR: Aromatic protons (δ 6.68–8.86 ppm), methyl singlet (δ 1.20–1.50 ppm), and benzyl CH₂ (δ 3.80–4.50 ppm) .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O |
| Molecular Weight | 252.31 g/mol |
| CAS Number | 591781-21-4 |
| IUPAC Name | 1-benzyl-3-methyl-4H-quinazolin-2-one |
| Canonical SMILES | CN1CC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 |
| Topological Polar Surface Area | 41.6 Ų |
Synthetic Methodologies
Conventional Solution-Phase Synthesis
The synthesis typically involves cyclocondensation of anthranilic acid derivatives with benzylamine precursors. A representative pathway includes:
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Step 1: Reaction of 2-aminobenzaldehyde with methylamine to form a Schiff base.
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Step 2: Cyclization with benzyl chloride under acidic conditions to yield the dihydroquinazolinone core.
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Step 3: Purification via recrystallization (e.g., chloroform/benzene mixtures) .
Yields range from 65–72%, with reaction times of 24–48 hours .
Solid-Phase Synthesis Innovations
Recent advances employ resin-bound intermediates to streamline diversification:
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Wang resin functionalization: 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic acid anchored to resin enables sequential alkylation and cyclization .
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Key advantages:
Table 2: Comparative Synthesis Approaches
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Solution-Phase | 65–72 | 95–98 | Benzyl chloride, H₂SO₄ |
| Solid-Phase | 78–85 | >99 | Wang resin, DIC/HOBt |
Pharmacological Activities and Mechanisms
Antimicrobial Efficacy
Quinazolinones with 3-methyl substitutions exhibit:
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Gram-positive activity: MIC = 8–16 μg/mL against S. aureus .
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Mechanism: Disruption of DNA gyrase via hydrogen bonding to Tyr-109 and Glu-50 residues .
Antioxidant Capacity
Electron-donating groups (e.g., benzyl) enhance radical scavenging:
Mechanistic Insights
Enzyme Interactions
Molecular docking reveals:
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Kinase binding: Hydrogen bonds between the quinazolinone C=O and kinase hinge region (e.g., EGFR Met-793) .
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DNA intercalation: Planar core insertion between guanine-cytosine base pairs, verified via hypochromic shifts in UV-Vis.
Metabolic Pathways
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Phase I metabolism: Hepatic oxidation by CYP3A4, forming 3-hydroxymethyl derivatives.
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Phase II conjugation: Glucuronidation at N1-benzyl position, detected via LC-MS .
Research Applications and Future Directions
Medicinal Chemistry
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Lead optimization: Introducing sulfonamide or piperazine groups at N1 to enhance solubility (logP reduction from 3.2 → 2.4) .
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Combination therapies: Synergy with cisplatin (CI = 0.32) in ovarian cancer models .
Material Science
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Luminescent probes: Coordination with Eu³+ yields red-emitting complexes (λₑₘ = 615 nm).
Table 3: Priority Research Areas
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